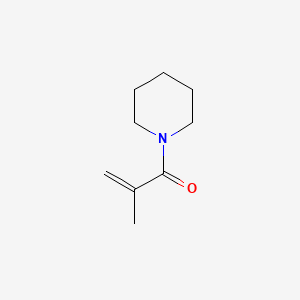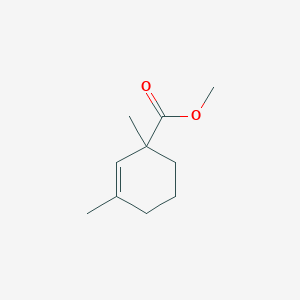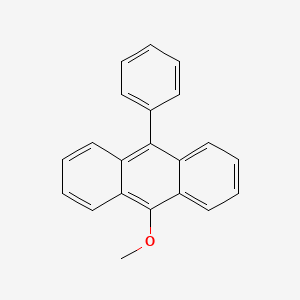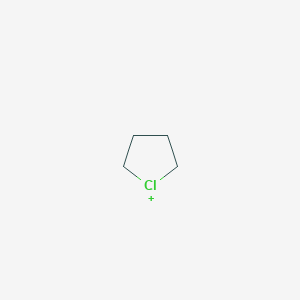
Chlorolan-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorolan-1-ium is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
The synthesis of Chlorolan-1-ium typically involves specific reaction conditions and reagents. One common method includes the reaction of a chlorinated hydrocarbon with a suitable base under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.
Análisis De Reacciones Químicas
Chlorolan-1-ium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chlorolan-1-ium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chlorolan-1-ium involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Chlorolan-1-ium can be compared with other similar compounds, such as:
Chlorolan-2-ium: Similar in structure but with different reactivity and applications.
Chlorolan-3-ium: Known for its unique properties and potential uses in different fields. The uniqueness of this compound lies in its specific reactivity and stability, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
22211-89-8 |
|---|---|
Fórmula molecular |
C4H8Cl+ |
Peso molecular |
91.56 g/mol |
Nombre IUPAC |
chloroniacyclopentane |
InChI |
InChI=1S/C4H8Cl/c1-2-4-5-3-1/h1-4H2/q+1 |
Clave InChI |
DMIBHGYRJSALMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC[Cl+]C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
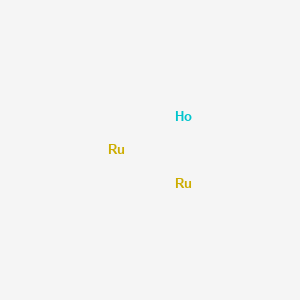
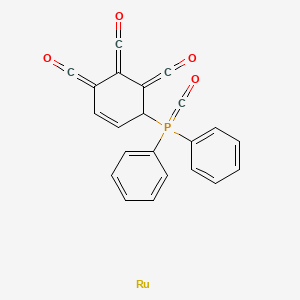
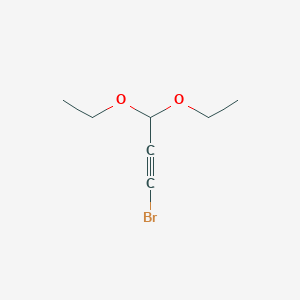
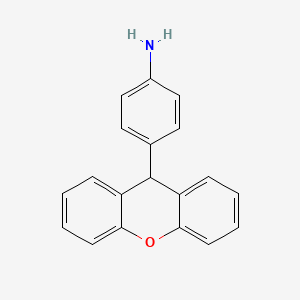
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
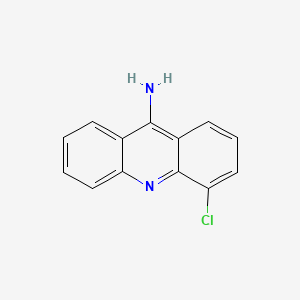
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)

![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

